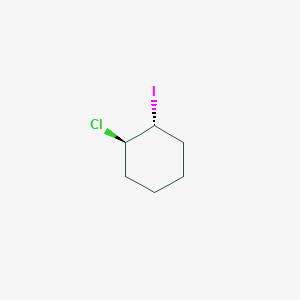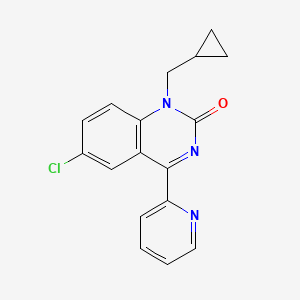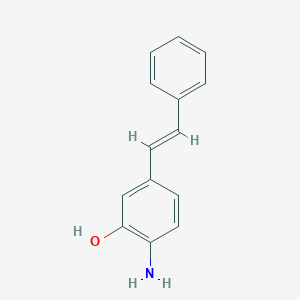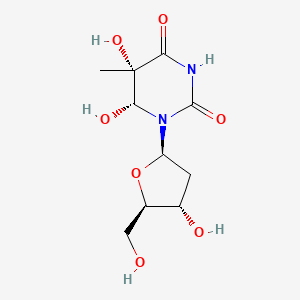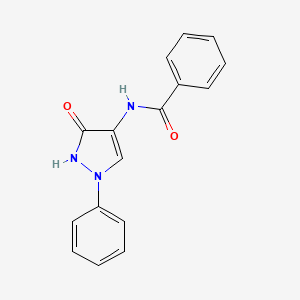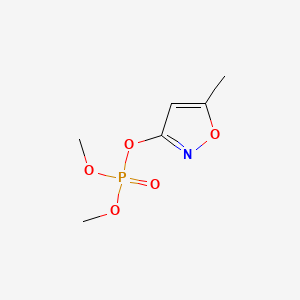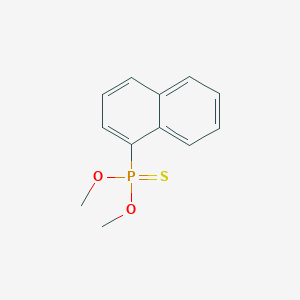![molecular formula C10H10N2O4 B14677866 4-[Acetyl(nitroso)amino]phenyl acetate CAS No. 32362-92-8](/img/structure/B14677866.png)
4-[Acetyl(nitroso)amino]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Acetyl(nitroso)amino]phenyl acetate is an organic compound with a complex structure that includes both acetyl and nitroso functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(nitroso)amino]phenyl acetate typically involves multiple steps, starting with the nitration of aniline to form nitroaniline. This is followed by acetylation and subsequent nitrosation to introduce the nitroso group. The final step involves esterification to form the acetate ester. Common reagents used in these reactions include acetic anhydride, nitric acid, and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[Acetyl(nitroso)amino]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications.
Aplicaciones Científicas De Investigación
4-[Acetyl(nitroso)amino]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Acetyl(nitroso)amino]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in biochemical pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4-Nitroaniline: Shares the nitro group but lacks the acetyl and acetate groups.
Acetanilide: Contains the acetyl group but lacks the nitroso group.
Phenyl acetate: Contains the acetate group but lacks the nitroso and acetyl groups.
Uniqueness
4-[Acetyl(nitroso)amino]phenyl acetate is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
32362-92-8 |
|---|---|
Fórmula molecular |
C10H10N2O4 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
[4-[acetyl(nitroso)amino]phenyl] acetate |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)12(11-15)9-3-5-10(6-4-9)16-8(2)14/h3-6H,1-2H3 |
Clave InChI |
UFLJOSPRPYHDSY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


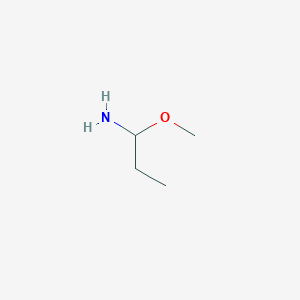
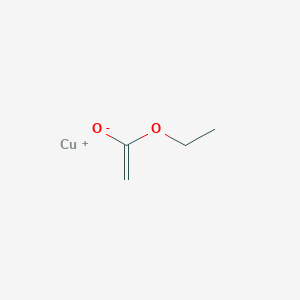
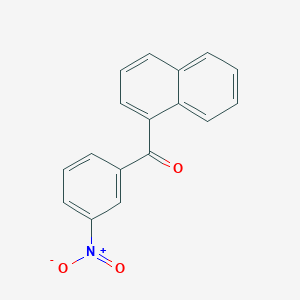
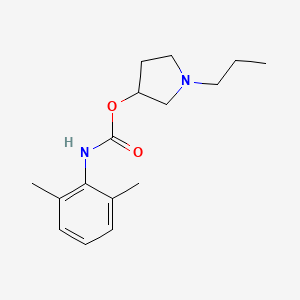
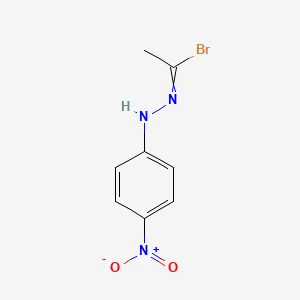
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
